(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring substituted with a bromine atom and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by acylation to introduce the acetamido group. The final step involves the formation of the propanoic acid moiety through a series of reactions including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield 3-(4-bromo-1H-indol-3-yl)propanoic acid.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between indole derivatives and biological macromolecules. Its bromine substitution makes it a useful probe in various biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-3-(4-chloro-1H-indol-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
(2R)-2-acetamido-3-(4-iodo-1H-indol-3-yl)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its halogen-substituted analogs and valuable for specific applications in research and industry.
Properties
CAS No. |
252026-09-8 |
---|---|
Molecular Formula |
C13H13BrN2O3 |
Molecular Weight |
325.16 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m1/s1 |
InChI Key |
ZHOLTNDTYQGXRY-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.